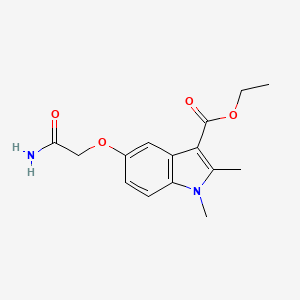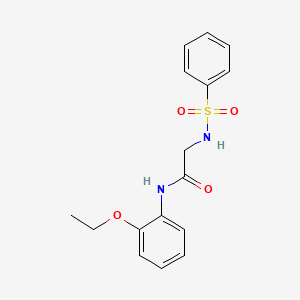
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been found to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further research in this area. However, there are also some limitations to using N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Future Directions
There are several potential future directions for research on N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, including:
1. Further studies to elucidate the mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide and its potential therapeutic applications in the treatment of cancer and other diseases.
2. Development of more efficient and cost-effective synthesis methods for N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, which could help to make the compound more widely available for research purposes.
3. Investigation of the potential use of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in combination with other anti-cancer agents, which could help to enhance its anti-tumor activity and reduce the risk of drug resistance.
4. Exploration of the potential use of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in other areas of research, such as the development of new anti-inflammatory or antioxidant therapies.
In conclusion, N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide is a promising compound with a range of potential scientific research applications. While there is still much to be learned about its mechanism of action and potential therapeutic uses, the existing research suggests that N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide could be a valuable tool for furthering our understanding of cancer and other diseases.
Synthesis Methods
The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the reaction of 2,3,5-trimethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then further purified through recrystallization to obtain pure N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide.
Scientific Research Applications
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. Several studies have shown that N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide exhibits potent anti-tumor activity, making it a promising candidate for further research in this area.
properties
IUPAC Name |
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-5-6-14(21-3)15(9-12)22-4/h5-9,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPQZJYBAPTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)



![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)


![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

